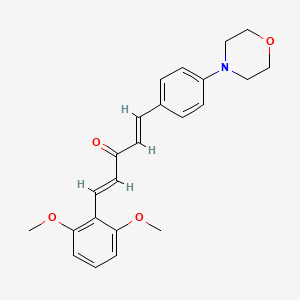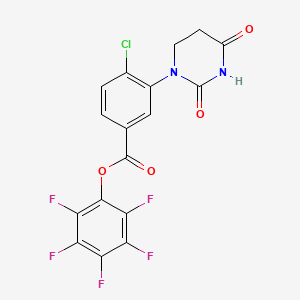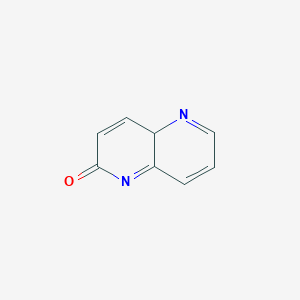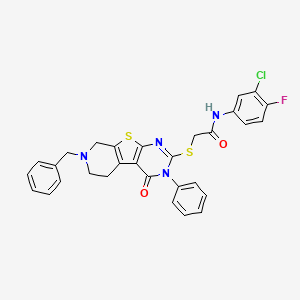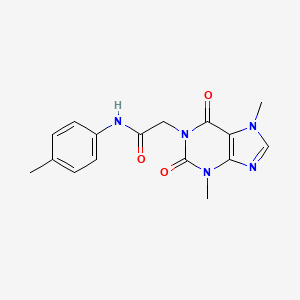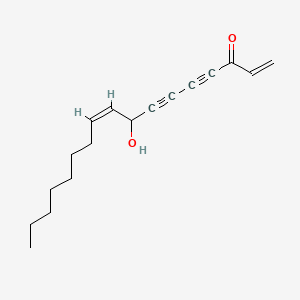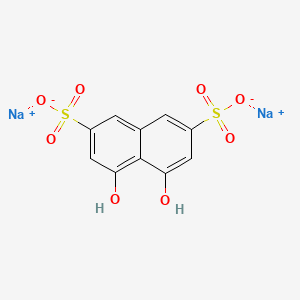
3-(aminomethyl)-3H-pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminomethyl)-3H-pyridin-6-one is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 3-position and a keto group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-3H-pyridin-6-one can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with formaldehyde and ammonia, followed by cyclization to form the desired product. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-3H-pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3-(aminomethyl)-3H-pyridin-6-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(aminomethyl)-3H-pyridin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-3H-pyridin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the keto group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)pyridine:
3-(aminomethyl)-2H-pyran-6-one: Contains an oxygen atom in the ring, leading to different chemical properties.
3-(aminomethyl)-3H-quinolin-6-one: Features a fused benzene ring, which alters its electronic structure and reactivity.
Uniqueness
3-(aminomethyl)-3H-pyridin-6-one is unique due to the presence of both the aminomethyl and keto groups, which provide a versatile platform for various chemical modifications and applications. Its ability to participate in multiple types of reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-(aminomethyl)-3H-pyridin-6-one |
InChI |
InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4-5H,3,7H2 |
InChI Key |
WTJXLJGSBROIAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=CC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


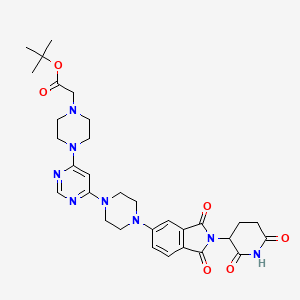
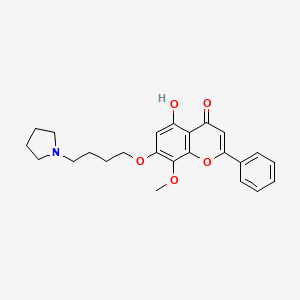
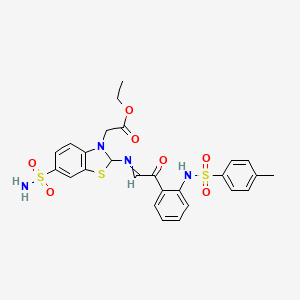
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
